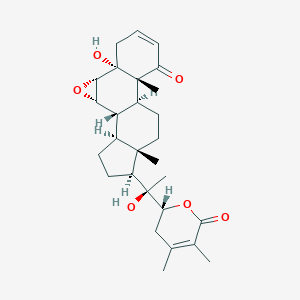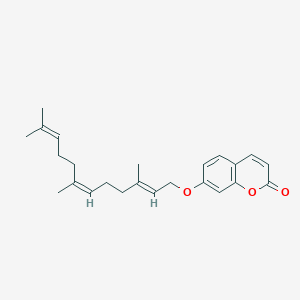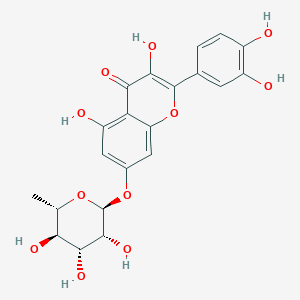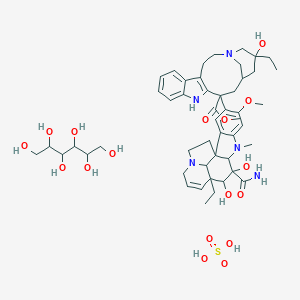
Withanolid A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Withanolide A has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Withanolide A, a steroidal lactone derived from Withania somnifera, primarily targets multiple signaling pathways involved in cell growth, survival, and inflammation . It has been shown to inhibit the activation of nuclear factor kappa-B (NF-κB) and promote apoptosis of cancer cells . It also enhances dopaminergic D2 receptor activity .
Mode of Action
Withanolide A interacts with its targets to induce various cellular changes. For instance, it inhibits Pteridine Reductase-1 enzymes from the Pteridine salvage pathway of parasites . It also binds to specific receptors in the body, such as the glucocorticoid receptor and the NF-κB pathway, which play important roles in regulating inflammation and immune response .
Biochemical Pathways
Withanolides are derived through the universal phytosterol pathway . The intermediates of this pathway derived via cycloartenol undergo various biochemical transformations such as hydroxylation and glycosylation, carried out by cytochrome P450 enzymes (CYP450s) and glycosyltransferases (GTs), leading to the biosynthesis of withanolides .
Pharmacokinetics
The pharmacokinetics of Withanolide A have been studied using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . In silico ADMET revealed oral bioavailability of withanolides following Lipinski’s rules of five with significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier . Upon oral administration of Withania somnifera root extract (WSE), Cmax was found to be 7.283 ± 3.341 ng/mL for withanolide A, with Tmax of 0.333 ± 0.129 h .
Result of Action
Withanolide A has been found to induce apoptosis (programmed cell death) in cancer cells, while also inhibiting the growth and spread of tumors . This makes it a promising natural remedy for cancer treatment and prevention. It also has anti-inflammatory effects, reducing inflammation-producing proteins in the body .
Action Environment
The action of Withanolide A can be influenced by various environmental factors. For instance, the production of withanolides in Withania somnifera can be enhanced through biotechnological interventions and pathway engineering . .
Biochemische Analyse
Biochemical Properties
Withanolide A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the spatial expression analysis revealed elevated levels of WsDXS and WsDXR transcripts in young leaf that correlates with the reported enhanced rates of withanolide biosynthesis .
Cellular Effects
Withanolide A has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Withanolide A is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Withanolide A change over time in laboratory settings. HPLC analysis revealed a significant increase in the withanolide A at 60 days from germination . This shows the product’s stability and long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of Withanolide A vary with different dosages in animal models .
Metabolic Pathways
Withanolide A is involved in various metabolic pathways, interacting with enzymes or cofactors .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of withanolide A involves several key steps, including Corey–Seebach homologation, vinylogous aldol reaction, singlet oxygen Schenck-ene reaction, and a late-stage Wharton transposition . These reactions are carried out under specific conditions to ensure the stereoselective formation of the desired product.
Industrial Production Methods: Industrial production of withanolide A can be achieved through biotechnological approaches such as hairy root culture and cell suspension culture of Withania somnifera . These methods involve the use of biotic and abiotic elicitors to enhance the production of withanolides in large-scale bioreactors .
Analyse Chemischer Reaktionen
Types of Reactions: Withanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of withanolide A, which are used for structure-activity relationship studies .
Vergleich Mit ähnlichen Verbindungen
Withanolide A is unique among withanolides due to its potent neuroprotective and anti-cancer properties . Similar compounds include:
Eigenschaften
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHOKCXBGLTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32911-62-9 | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 284 °C | |
| Record name | Withanolide A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Withanolide A interact with its targets to exert its effects?
A1: Withanolide A has been shown to interact with a variety of molecular targets. For example, it can downregulate BACE1 and upregulate ADAM10, enzymes involved in amyloid-beta precursor protein processing. [] This modulation of enzymatic activity can impact amyloid-beta levels, potentially benefiting Alzheimer's disease treatment. Additionally, Withanolide A has demonstrated the ability to bind to β-tubulin at cysteine-303 in breast cancer cells, disrupting spindle formation and leading to mitotic arrest. [] This interaction highlights its potential as an anticancer agent. Further research is ongoing to fully elucidate the mechanisms underlying Withanolide A's interactions with various targets and their subsequent downstream effects.
Q2: What are the downstream effects of Withanolide A's interaction with TrkB receptors?
A2: Withanolide A has been shown to increase the phosphorylation of TrkB receptors in cultured hippocampal neurons, particularly under nutrient-deprived conditions. [] This activation of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), suggests a potential role for Withanolide A in neuronal survival signaling.
Q3: What is the molecular formula and weight of Withanolide A?
A3: The molecular formula of Withanolide A is C\u2082\u2088H\u2083\u2088O\u2086, and its molecular weight is 470.6 g/mol.
Q4: Are there any available spectroscopic data for Withanolide A?
A4: While a detailed spectroscopic analysis is not provided in the provided papers, researchers frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize and quantify Withanolide A. [, , , , ] These methods provide valuable information about the structure and purity of the compound.
Q5: What is known about the stability of Withanolide A under various storage conditions?
A5: Studies have shown that Withanolide A, along with other withanolides, can degrade under real-time and accelerated storage conditions, particularly with fluctuations in temperature and humidity. [] This degradation can affect both its chemical profile, as seen in HPLC fingerprint analysis, and its biological activity, including immunomodulatory effects. []
Q6: How has computational chemistry been used in Withanolide A research?
A7: Computational methods, such as molecular docking, have been instrumental in predicting the binding affinity and interactions of Withanolide A with various targets, including α-glucosidase, α-amylase, and human acetylcholinesterase. [, , ] These studies provide valuable insights into the potential mechanisms of action and therapeutic applications of Withanolide A. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer activity of Withanolide A analogs against breast cancer cells. []
Q7: How do structural modifications of Withanolide A affect its activity?
A8: Research indicates that structural variations in Withanolide A can significantly impact its biological activity. For instance, the presence of the A-ring enone in Withanolide A appears crucial for its ability to covalently bind β-tubulin and exert anticancer effects in breast cancer cells. In contrast, naturally occurring C6,C7-epoxy analogs like withanone and Withanolide A lack this enone moiety and exhibit diminished activity. [] These findings underscore the importance of specific structural features in dictating Withanolide A's biological effects.
Q8: What are some formulation strategies employed to enhance Withanolide A stability or bioavailability?
A9: Researchers have explored various approaches to improve the delivery and stability of Withanolide A. Encapsulation in drug delivery systems like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing topical delivery and controlling the release of Withanolide A and other bioactive compounds from Withania somnifera extracts. [] Further research is needed to optimize these formulations and explore other strategies for enhancing Withanolide A's stability and bioavailability.
Q9: Is there information available about specific SHE regulations related to Withanolide A?
A9: The provided research articles primarily focus on the scientific aspects of Withanolide A and do not delve into specific SHE (Safety, Health, and Environment) regulations. It's essential to consult relevant regulatory guidelines and authorities for comprehensive information on SHE compliance regarding Withanolide A research, production, and usage.
Q10: What is known about the pharmacokinetics of Withanolide A, including its absorption, distribution, metabolism, and excretion?
A11: While the provided research does not provide an exhaustive account of Withanolide A's ADME properties, one study investigated the pharmacokinetics of a sustained-release capsule formulation of Withania somnifera root extract containing Withanolide A. [] The study reported a higher relative bioavailability and longer elimination half-life for the sustained-release formulation compared to a reference product, suggesting its potential for providing prolonged therapeutic effects. [] Further research is needed to fully elucidate Withanolide A's ADME profile and optimize its delivery for therapeutic applications.
Q11: Has Withanolide A's ability to penetrate the blood-brain barrier been investigated?
A12: Yes, one study demonstrated that intranasal administration of Withanolide A facilitates its penetration into both the cortex and cerebellum, enabling it to exert neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. []
Q12: What in vitro models have been used to study the effects of Withanolide A?
A12: Various in vitro models have been employed to investigate Withanolide A's biological activity, including:
- Primary rat cortical neurons: These have been used to study Withanolide A's effects on BACE1, ADAM10, and IDE expression, enzymes relevant to amyloid-beta processing. []
- Cultured hippocampal neurons: Researchers have used these cells to examine the impact of Withanolide A on TrkB receptor phosphorylation and its implications for neuronal survival signaling. []
- Human neuroblastoma SH-SY5Y cells: These cells have been utilized to assess the neuritogenic potential of Withanolide A and other Withania somnifera constituents. []
Q13: What in vivo models have been employed to study the effects of Withanolide A?
A13: Several in vivo models have been used to assess Withanolide A's therapeutic potential, including:
- Mouse model of cerebral ischemia-reperfusion injury: This model allowed researchers to evaluate the neuroprotective effects of intranasally administered Withanolide A. []
- Transgenic mouse model of mammary cancer: This model has been used to demonstrate Withanolide A's ability to prevent mammary cancer development without apparent toxicity. []
- Athymic mice bearing human breast cancer xenografts: This model has been used to assess the in vivo efficacy of Withanolide A against human breast cancer. []
Q14: Is there any information available regarding resistance mechanisms to Withanolide A?
A14: The provided research articles do not offer detailed insights into specific resistance mechanisms to Withanolide A. Further investigation is needed to explore potential resistance development and its implications for Withanolide A-based therapies.
Q15: Beyond niosomes and SLNs, are there other drug delivery strategies being explored for Withanolide A?
A15: While the provided papers primarily focus on niosomes and SLNs for Withanolide A delivery, other strategies, such as liposomes, polymeric nanoparticles, and targeted delivery using specific ligands, could be explored in the future to improve its therapeutic efficacy.
Q16: What analytical techniques are commonly used for the characterization and quantification of Withanolide A?
A16: Researchers utilize various analytical techniques for Withanolide A analysis, including:
- High-performance liquid chromatography (HPLC): This method, particularly in combination with a photodiode array detector (HPLC-PDA) or mass spectrometry (HPLC-MS/MS), is widely employed for the separation, identification, and quantification of Withanolide A in plant extracts and formulations. [, , , , , , , , ]
- High-performance thin-layer chromatography (HPTLC): HPTLC, often coupled with densitometric detection, provides a rapid and cost-effective approach for the qualitative and quantitative analysis of Withanolide A. [, , , ]
- Thin-layer chromatography (TLC): Combined with DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent, TLC can assess the antioxidant potential of Withanolide A and other constituents in complex mixtures. []
Q17: Is there any available information on the environmental impact or degradation of Withanolide A?
A17: The provided research papers do not specifically address the environmental fate and effects of Withanolide A. Assessing its potential ecotoxicological impacts and developing strategies for its responsible management are important considerations for future research.
Q18: Have the analytical methods used for Withanolide A analysis been validated?
A22: Yes, several studies emphasized the importance of method validation for ensuring the accuracy, precision, and specificity of Withanolide A quantification. Researchers have validated HPLC and HPTLC methods following ICH (International Conference on Harmonisation) guidelines for analyzing Withanolide A in various matrices. [, , , , ]
Q19: What are the quality control measures employed during Withanolide A research and production?
A23: While specific quality control protocols are not detailed in the provided research, maintaining consistency and quality is paramount in Withanolide A research and production. Implementing robust quality control measures, including standardized extraction procedures, analytical method validation, and adherence to good manufacturing practices (GMP), is essential for ensuring the reliability and reproducibility of results. [, ]
Q20: Does Withanolide A elicit any immunological responses?
A20: The provided research articles primarily focus on Withanolide A's other biological activities and do not provide detailed insights into its immunogenic potential. Further research is warranted to investigate whether Withanolide A induces any immune responses and to elucidate the underlying mechanisms.
Q21: Does Withanolide A interact with drug transporters?
A21: The provided research does not specifically investigate Withanolide A's interactions with drug transporters. Assessing its potential for transporter-mediated drug-drug interactions and its impact on absorption, distribution, and excretion will be crucial for understanding its pharmacokinetic profile and potential clinical implications.
Q22: Are there any known effects of Withanolide A on drug-metabolizing enzymes?
A22: The provided research does not offer specific information regarding Withanolide A's influence on drug-metabolizing enzymes. Investigating its potential to induce or inhibit these enzymes will be vital for understanding its metabolic fate and potential for drug-drug interactions.
Q23: What is known about the biocompatibility and biodegradability of Withanolide A?
A23: The research primarily focuses on Withanolide A's biological activity and therapeutic potential. While some studies suggest its general safety profile at specific doses and durations, further investigation is needed to assess its long-term biocompatibility and biodegradability comprehensively.
Q24: Are there any viable alternatives or substitutes for Withanolide A in its various applications?
A28: While Withanolide A exhibits promising biological activity, exploring alternatives is crucial for identifying compounds with potentially enhanced efficacy, safety, or other desirable characteristics. Other withanolides, such as withaferin A, 12-deoxywithastramonolide, and withanolide B, also found in Withania somnifera, have shown potential for various therapeutic applications. [, , , , , , , ] Further research is necessary to compare their effectiveness and suitability for specific therapeutic purposes directly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















